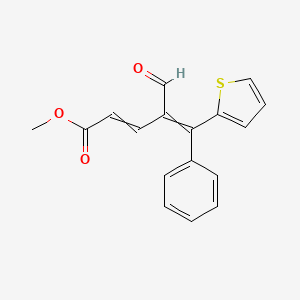
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate is an organic compound that features a complex structure with a thiophene ring, a phenyl group, and a formyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the Stetter reaction, where benzaldehyde is treated with methyl vinyl ketone in the presence of catalytic amounts of sodium cyanide in dimethylformamide (DMF) to yield intermediate compounds . Further reactions, including condensation and cyclization, lead to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methyl 4-carboxy-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate.
Reduction: Methyl 4-hydroxymethyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate.
Substitution: Brominated derivatives of the compound.
科学的研究の応用
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene and phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
類似化合物との比較
Similar Compounds
Thiophene-2-boronic acid pinacol ester: A thiophene derivative used in Suzuki-Miyaura coupling reactions.
2-Methylthiophene: A simpler thiophene derivative with applications in organic synthesis.
Uniqueness
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations and applications. Its structure allows for multiple points of reactivity, making it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
90156-09-5 |
|---|---|
分子式 |
C17H14O3S |
分子量 |
298.4 g/mol |
IUPAC名 |
methyl 4-formyl-5-phenyl-5-thiophen-2-ylpenta-2,4-dienoate |
InChI |
InChI=1S/C17H14O3S/c1-20-16(19)10-9-14(12-18)17(15-8-5-11-21-15)13-6-3-2-4-7-13/h2-12H,1H3 |
InChIキー |
XOKLGGPWZKMING-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC(=C(C1=CC=CC=C1)C2=CC=CS2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


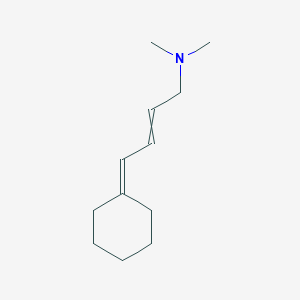
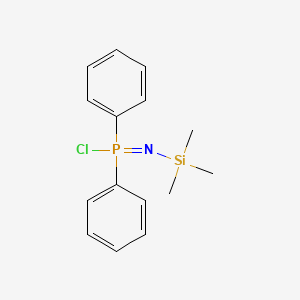
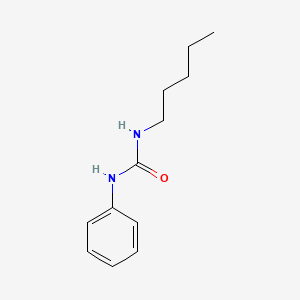
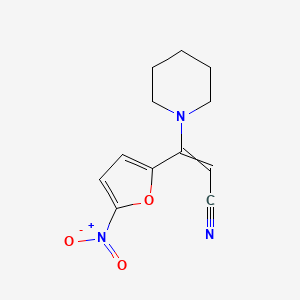
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
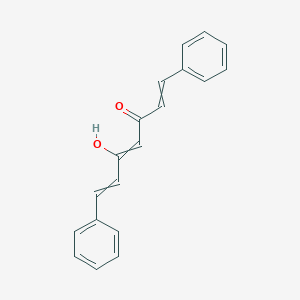
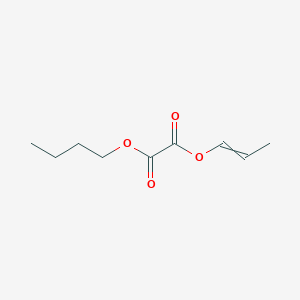
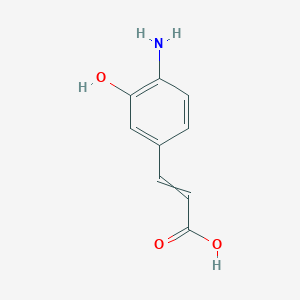
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
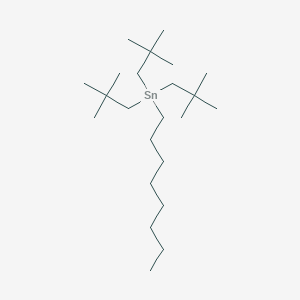
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
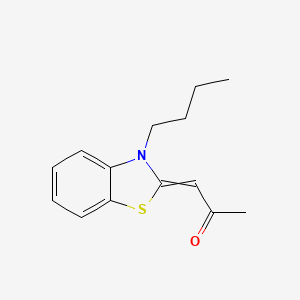
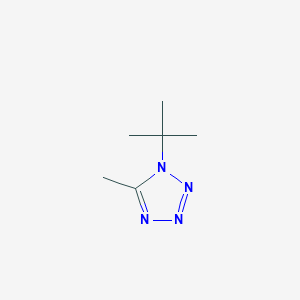
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
